2-Hydrazinylpropan-1-amine, also known as 1-amino-3-hydrazinylpropan-2-ol, is an organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. The compound features a hydrazine functional group, which is critical in various chemical reactions and applications. It is classified as an amine due to the presence of an amino group and a hydrazine moiety, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
The primary sources of 2-hydrazinylpropan-1-amine include synthetic pathways involving hydrazine derivatives and amino alcohols. This compound falls under the category of hydrazines, which are characterized by the presence of nitrogen-nitrogen single bonds. Its classification is further refined by its structural features, placing it within the broader category of aliphatic amines.
The synthesis of 2-hydrazinylpropan-1-amine can be achieved through various methods:
The synthesis generally requires:
The molecular formula for 2-hydrazinylpropan-1-amine is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 105.13894 g/mol |
IUPAC Name | 1-amino-3-hydrazinylpropan-2-ol |
SMILES | NCC(O)CNN |
InChI | InChI=1S/C3H11N3O/c4-1-3(7)2-6-5/h3,6-7H,1-2,4-5H2 |
The compound exhibits a complex structure that allows for various interactions in chemical reactions, particularly due to its functional groups.
2-Hydrazinylpropan-1-amine can participate in several chemical reactions:
In these reactions, the nitrogen atoms in the hydrazine group can act as nucleophiles, attacking electrophilic centers in carbonyl compounds or other reactive species. The resulting products often exhibit enhanced biological activity or improved properties for further applications.
The mechanism of action for 2-hydrazinylpropan-1-amine primarily revolves around its ability to form covalent bonds with electrophiles. This property is crucial in drug design where it may act as a reactive intermediate that modifies biological targets such as enzymes or receptors.
In biochemical contexts:
Property | Value |
---|---|
Density | ~0.997 g/mL |
Solubility | Soluble in water and many organic solvents |
pKa | ~9.3 |
These properties indicate that 2-hydrazinylpropan-1-amine is relatively stable under standard conditions but can be reactive under specific circumstances due to its functional groups.
2-Hydrazinylpropan-1-amine has several scientific uses:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1